Cytembena
Overview
Description
Cytembena is a chemical compound that has been studied for its potential use as an anticancer drug . It is a white to off-white powder . It is also known as cytembene, 2-butenoic acid, 3-bromo-4(4-methoxyphenyl)4-oxo-, sodium, NSC 104801, and CAS No. 21739-91-3 .
Chemical Reactions Analysis
Cytembena is water-soluble and likely combustible . When heated to decomposition, it emits toxic fumes of bromine and sodium oxide .
Physical And Chemical Properties Analysis
Cytembena is a white to off-white powder . It is water-soluble and likely combustible . When heated to decomposition, it emits toxic fumes of bromine and sodium oxide .
Scientific Research Applications
Absorption and Pharmacokinetics
- Cytembena has demonstrated effective oral absorption and a short half-life, suggesting the potential for alternative routes and schedules of administration beyond intramuscular or intravenous methods. This finding is significant in considering its clinical application and patient convenience (Neidhart et al., 1978).
Anticancer Activity
- The anticancer activity of Cytembena has been evaluated, but clinical trials in the United States were discontinued due to the absence of apparent antineoplastic effects. Nevertheless, its potential use as a cytostatic agent, particularly in Europe, remains a subject of interest (Huff, 1982).
Cellular Effects
- In vitro studies on HeLa cells show that Cytembena can inhibit growth and alter cell cycle distribution. Notably, it induces a shift in cell cycle phases, with a notable accumulation of cells in the G2/M phase. This finding suggests a mechanism through which Cytembena might exert its anticancer effects (Ronot et al., 1982).
Biochemical Pharmacology
- Cytembena has been observed to inhibit DNA biosynthesis in L1210 mouse leukemia cells without affecting RNA biosynthesis significantly. This specificity towards DNA synthesis suggests a potential mechanism for its cytostatic properties (Jackson, Taylor, & Harrap, 1975).
Interaction with Cellular Compounds
- Research indicates that Cytembena undergoes a rapid reaction with thiol compounds, leading to alkylation. This reaction, while contributing to its cytotoxicity, also acts as a detoxification route, suggesting complex interactions within the cellular environment (Jackson, Taylor, & Harrap, 1976).
Metabolic Disposition
- Studies in rats and dogs have shown that Cytembena is primarily excreted in urine and undergoes metabolic processes like demethylation and debromination. Understanding its metabolic disposition is crucial for assessing its safety and efficacy in clinical use (Mitoma, Saito, & Howd, 1977).
Experimental Pancreatitis
- Cytembena has been found to block the development of experimental acute pancreatitis in rats, indicating potential therapeutic applications beyond oncology (Korbová et al., 1977)
Safety And Hazards
properties
IUPAC Name |
sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDCIQWIGOVWEX-MLBSPLJJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)[O-])/Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020368 | |
Record name | Cytembena | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytembena is a white to off-white powder. (NTP, 1992) | |
Record name | CYTEMBENA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | CYTEMBENA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Cytembena | |
CAS RN |
21739-91-3 | |
Record name | CYTEMBENA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cytembena | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021739913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytembena | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM BROMEBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V238C7BMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYTEMBENA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
500 to 505 °F (NTP, 1992) | |
Record name | CYTEMBENA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20080 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.